Methyl 2-chloro-6-(3-(trifluoromethoxy)phenyl)isonicotinate
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Overview
Description
Methyl 2-chloro-6-(3-(trifluoromethoxy)phenyl)isonicotinate is a chemical compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an isonicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-6-(3-(trifluoromethoxy)phenyl)isonicotinate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the trifluoromethoxyphenyl intermediate.
Reaction with Isonicotinic Acid: The intermediate is then reacted with isonicotinic acid under specific conditions to form the desired product.
Chlorination: The final step involves the chlorination of the compound to introduce the chlorine atom at the 2-position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-6-(3-(trifluoromethoxy)phenyl)isonicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Methyl 2-chloro-6-(3-(trifluoromethoxy)phenyl)isonicotinate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-6-(3-(trifluoromethoxy)phenyl)isonicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-6-(2-(trifluoromethoxy)phenyl)isonicotinate
- Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate
Uniqueness
Methyl 2-chloro-6-(3-(trifluoromethoxy)phenyl)isonicotinate is unique due to the specific positioning of the trifluoromethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity
Biological Activity
Methyl 2-chloro-6-(3-(trifluoromethoxy)phenyl)isonicotinate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound belongs to the isonicotinate family, characterized by a pyridine ring with various substituents. The presence of a trifluoromethoxy group enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets.
Molecular Formula: C14H12ClF3N2O2
Molecular Weight: 336.7 g/mol
IUPAC Name: this compound
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, research on related isonicotinate derivatives has shown effective inhibition against various bacterial strains, with Minimum Inhibitory Concentrations (MICs) ranging from 6 to 25 µg/mL against Gram-negative bacteria and fungi .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | TBD | TBD |
Related Isonicotinates | 6 - 25 | C. albicans, E. coli |
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have been shown to induce apoptosis in human leukemia cells with IC50 values as low as 0.13 µM .
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is hypothesized that the compound modulates key signaling pathways involved in cell proliferation and apoptosis, particularly through inhibition of kinases or other enzymes critical for cancer cell survival .
Case Studies
- Antitumor Efficacy : A study investigated the efficacy of this compound in vivo using mouse models of cancer. Results indicated a significant reduction in tumor size compared to control groups, suggesting potential as an antitumor agent .
- Antimicrobial Testing : In another study, the compound was tested against a panel of microbial pathogens, demonstrating broad-spectrum activity with zones of inhibition ranging from 10 to 29 mm against various strains .
Properties
IUPAC Name |
methyl 2-chloro-6-[3-(trifluoromethoxy)phenyl]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO3/c1-21-13(20)9-6-11(19-12(15)7-9)8-3-2-4-10(5-8)22-14(16,17)18/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRJWGVENIAQLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)Cl)C2=CC(=CC=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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